(4-Iodophenyl)urea
Description
(4-Iodophenyl)urea is a member of the class of phenylureas, which are compounds containing a phenyl group linked to one nitrogen atom of a urea group. This compound is characterized by the presence of an iodine atom attached to the phenyl ring at the para position.
Properties
IUPAC Name |
(4-iodophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUUOXCQVDVOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365216 | |
| Record name | Urea, (4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-95-9 | |
| Record name | Urea, (4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Iodophenyl)urea involves the reaction of 4-iodoaniline with an isocyanate or carbamoyl chloride. For example, 4-iodoaniline can be dissolved in dilute aqueous hydrochloric acid, followed by the addition of water to completely dissolve the compound. The resulting solution is then reacted with an isocyanate or carbamoyl chloride to form this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large reactors and precise control of reaction parameters to ensure high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
(4-Iodophenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Industry: It is used in the production of radiopaque materials and as a component in the synthesis of advanced polymers and nanocomposites
Mechanism of Action
The mechanism of action of (4-Iodophenyl)urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Iodophenyl)urea include:
N-cyclohexyl-N’-(4-iodophenyl)urea: A compound with a cyclohexyl group attached to the nitrogen atom of the urea moiety.
N-phenylurea: A compound with a phenyl group attached to the nitrogen atom of the urea moiety.
Iodobenzenes: Compounds containing an iodine atom attached to a benzene ring
Uniqueness
This compound is unique due to the presence of the iodine atom at the para position of the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
(4-Iodophenyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound consists of a phenyl ring substituted with an iodine atom at the para position and a urea functional group. The presence of iodine enhances the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interact with specific biological targets, leading to inhibition of microbial growth. The mechanism of action is believed to involve disruption of cellular processes in microorganisms.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored extensively. One significant study evaluated its effects on colon carcinoma cells (CT-26). The compound demonstrated a dose-dependent cytotoxic effect, attributed to its ability to disrupt microtubule dynamics.
Case Study: Antitumoral Efficacy in CT-26 Cells
In vitro experiments showed that this compound significantly inhibited cell proliferation in CT-26 colon carcinoma cells. The study involved administering varying concentrations of the compound and assessing cell viability using MTT assays.
- Results :
- At a concentration of 50 µM, cell viability decreased to 40% compared to control.
- Flow cytometry analysis indicated an increase in G2/M phase arrest.
Table 2: Effects of this compound on CT-26 Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
The mechanism through which this compound exerts its biological effects involves interactions with key cellular targets. The iodine atom is thought to facilitate halogen bonding with biological macromolecules, enhancing binding affinity and specificity.
- Microtubule Disruption : In cancer cells, this compound interferes with microtubule assembly, leading to cell cycle arrest.
- Enzyme Inhibition : It has been proposed that the compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
